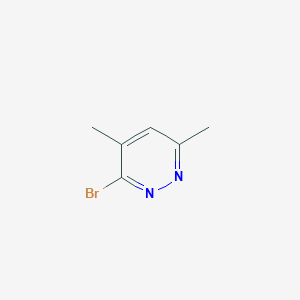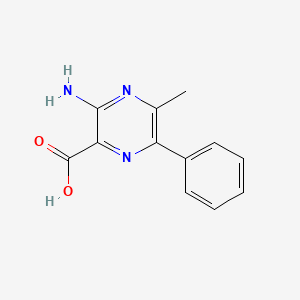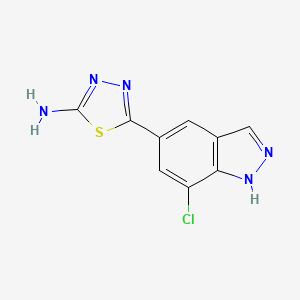
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines an indazole ring with a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 7-chloro-1H-indazole with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and potassium tert-butoxide as a base . The reaction is carried out under a nitrogen atmosphere at room temperature, followed by the addition of hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-7-chloro-1H-indazole: Another indazole derivative with similar structural features.
2-[(7-Chloro-1H-indazol-5-yl)ethynyl]-5-fluorobenzaldehyde: A compound with both indazole and benzaldehyde moieties.
3-(7-Chloro-1H-indazol-5-yl)-2,5-bis(trifluoromethyl)-3H-imidazo[4,5-b]pyridine: A more complex heterocyclic compound with additional functional groups.
Uniqueness
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both indazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6ClN5S |
|---|---|
Poids moléculaire |
251.70 g/mol |
Nom IUPAC |
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H6ClN5S/c10-6-2-4(8-14-15-9(11)16-8)1-5-3-12-13-7(5)6/h1-3H,(H2,11,15)(H,12,13) |
Clé InChI |
GKCQZLLIXWMZPP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C=NN2)Cl)C3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


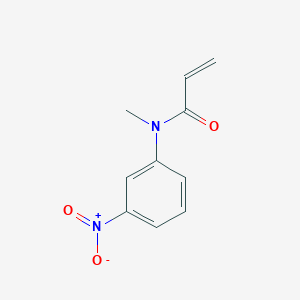
![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
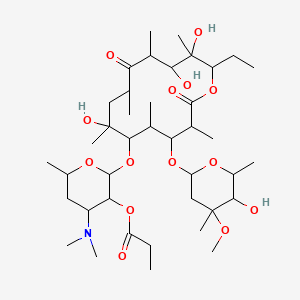
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
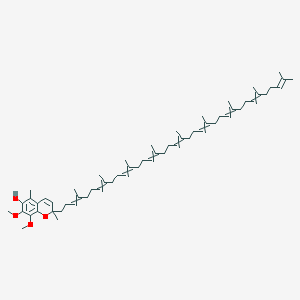
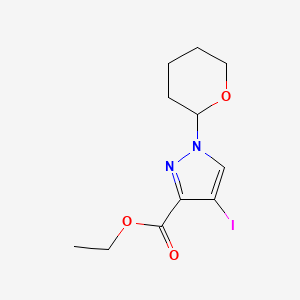
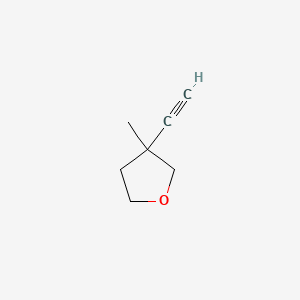


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
